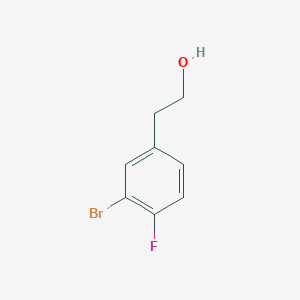

2-(3-Bromo-4-fluorophenyl)ethanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromo-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDMLERTYAXGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Halogenated Phenylethanol Scaffolds

Halogenated phenylethanol scaffolds are crucial components in the field of organic synthesis, particularly in medicinal chemistry. The presence of halogen atoms like bromine and fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net The strategic placement of these halogens on the phenylethanol framework provides chemists with a powerful tool to modulate the pharmacological profile of a potential drug candidate. nih.gov

The introduction of fluorine, the most electronegative element, can influence the pKa of nearby functional groups and enhance binding interactions. nih.gov Bromine, on the other hand, is known to be involved in halogen bonding, a type of noncovalent interaction that can contribute to the stability of ligand-target complexes. nih.govresearchgate.net This ability to fine-tune molecular properties makes halogenated phenylethanols, such as 2-(3-Bromo-4-fluorophenyl)ethanol, highly sought-after intermediates in the development of new therapeutic agents and other functional materials. nih.govaragen.com

Research Trajectories of 2 3 Bromo 4 Fluorophenyl Ethanol

Established Synthetic Pathways for this compound

The construction of this compound can be achieved through several established synthetic routes, primarily involving the reduction of a corresponding carbonyl precursor. These methods offer reliable access to the target molecule, with variations in reagents and conditions to optimize yield and purity.

Hydration-Tandem Transfer Hydrogenation of Haloalkynes

A modern and efficient approach to the synthesis of 2-phenylethanol (B73330) derivatives involves the one-pot hydration and tandem transfer hydrogenation of terminal alkynes. This methodology, while not yet specifically detailed for 3-bromo-4-fluorophenylacetylene, presents a promising and atom-economical route. The general principle involves the hydration of the alkyne to the corresponding ketone, which is then immediately reduced in the same reaction vessel to the desired alcohol.

A plausible pathway for the synthesis of this compound via this methodology would start with 1-bromo-2-fluoro-4-ethynylbenzene. The hydration of this haloalkyne, potentially catalyzed by a ruthenium(II) complex in a medium like PEG-400, would yield 1-(3-bromo-4-fluorophenyl)ethanone. chim.it Subsequent in-situ transfer hydrogenation, catalyzed by an iridium or ruthenium complex, would then reduce the ketone to the final product, this compound. researchgate.netnih.gov

Catalytic Reductions for Alcohol Functionality Generation

The most conventional and widely reported method for the synthesis of this compound involves the reduction of a suitable carbonyl-containing precursor. The primary starting materials for this approach are 3-bromo-4-fluorobenzaldehyde or 3-bromo-4-fluorophenylacetic acid and its esters.

The reduction of 3-bromo-4-fluorobenzaldehyde is typically accomplished using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This reaction is generally straightforward and proceeds with high yield at room temperature.

Alternatively, the alcohol functionality can be generated from the corresponding carboxylic acid, 3-bromo-4-fluorophenylacetic acid, or its esters (e.g., methyl 3-bromo-4-fluorophenylacetate). The direct reduction of carboxylic acids to alcohols is a more challenging transformation and typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). However, recent advancements have led to the development of catalytic methods that operate under milder conditions. For example, manganese(I)-catalyzed hydrosilylation has emerged as an effective method for the reduction of a wide range of carboxylic acids to their corresponding alcohols. Catalytic transfer hydrogenation using ruthenium or iridium complexes also provides a viable route for the reduction of both esters and carboxylic acids.

| Precursor | Reducing Agent/Catalyst | Product |

| 3-Bromo-4-fluorobenzaldehyde | Sodium borohydride (NaBH₄) | This compound |

| 3-Bromo-4-fluorophenylacetic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

| Methyl 3-bromo-4-fluorophenylacetate | Catalytic Hydrogenation (e.g., Ru or Ir catalyst) | This compound |

Synthesis of Chemically Modified Derivatives Incorporating the 3-Bromo-4-fluorophenyl Moiety

The 3-bromo-4-fluorophenyl moiety serves as a versatile building block for the synthesis of a wide array of chemically modified derivatives. These derivatives often possess unique electronic and steric properties conferred by the halogen substitution pattern, making them valuable in various fields of chemical research.

Condensation Reactions for Formation of Precursor Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various heterocyclic compounds. The synthesis of chalcones bearing the 3-bromo-4-fluorophenyl group is typically achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with 3-bromo-4-fluorobenzaldehyde. google.com

For example, the reaction of acetophenone with 3-bromo-4-fluorobenzaldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent yields (E)-1-phenyl-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one. The reaction conditions can be optimized, for instance, by using solvent-free methods or ultrasound irradiation to improve yields and reaction times. A variety of substituted acetophenones can be employed to generate a library of chalcones with diverse substitution patterns on the second aromatic ring.

Cycloaddition Reactions for Heterocyclic Ring Systems

The precursor chalcones derived from 3-bromo-4-fluorobenzaldehyde are valuable substrates for cycloaddition reactions to construct various heterocyclic ring systems. These reactions provide access to a diverse range of five- and six-membered heterocycles with potential biological activities.

Synthesis of Pyrazoles: Pyrazoles can be synthesized by the cyclocondensation of chalcones with hydrazine (B178648) derivatives. For instance, reacting a 3-bromo-4-fluorophenyl-substituted chalcone (B49325) with hydrazine hydrate (B1144303) in a suitable solvent like ethanol leads to the formation of the corresponding pyrazoline, which can then be oxidized to the pyrazole (B372694). researchgate.netresearchgate.net The use of substituted hydrazines allows for the introduction of different functional groups on the pyrazole nitrogen.

Synthesis of Isoxazoles: Isoxazoles are another class of five-membered heterocycles that can be prepared from chalcones. The reaction of a 3-bromo-4-fluorophenyl chalcone with hydroxylamine (B1172632) hydrochloride in the presence of a base results in the formation of an isoxazoline, which can be subsequently aromatized to the corresponding isoxazole (B147169). rasayanjournal.co.inodinity.com

Synthesis of Pyrimidines: Six-membered heterocyclic rings like pyrimidines can also be synthesized from these chalcone precursors. A common method involves the reaction of the chalcone with a guanidine (B92328) salt in the presence of a base. This reaction proceeds via a Michael addition followed by cyclization and dehydration to afford the 2-aminopyrimidine (B69317) derivative. nih.govpnrjournal.comnih.gov Similarly, reaction with urea (B33335) or thiourea (B124793) can lead to pyrimidin-2(1H)-ones or pyrimidine-2(1H)-thiones, respectively.

| Chalcone Precursor | Reagent | Heterocyclic Product |

| (E)-1-Aryl-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one | Hydrazine Hydrate | 3-Aryl-5-(3-bromo-4-fluorophenyl)-1H-pyrazole |

| (E)-1-Aryl-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one | Hydroxylamine Hydrochloride | 3-Aryl-5-(3-bromo-4-fluorophenyl)isoxazole |

| (E)-1-Aryl-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one | Guanidine Hydrochloride | 4-Aryl-6-(3-bromo-4-fluorophenyl)pyrimidin-2-amine |

Multi-Component Reactions for Scaffold Elaboration

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The 3-bromo-4-fluorophenyl moiety can be incorporated into diverse molecular scaffolds using various MCRs.

Passerini Reaction: The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (such as 3-bromo-4-fluorobenzaldehyde), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction provides a rapid and efficient way to generate complex molecules with multiple functional groups.

Ugi Reaction: The Ugi four-component reaction is another versatile MCR that combines an aldehyde (e.g., 3-bromo-4-fluorobenzaldehyde), an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.orgorganic-chemistry.orgrsc.org The Ugi reaction is known for its high atom economy and the ability to generate large libraries of compounds for drug discovery.

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde (like 3-bromo-4-fluorobenzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. echemcom.comunair.ac.idnih.gov This reaction leads to the formation of dihydropyrimidinones (or thiones), which are a class of heterocyclic compounds with a wide range of biological activities. The reaction is typically catalyzed by an acid and can be performed under various conditions, including solvent-free and microwave-assisted methods. researchgate.net

| Multi-Component Reaction | Key Reagents Including 3-Bromo-4-fluorophenyl Component | Product Scaffold |

| Passerini Reaction | 3-Bromo-4-fluorobenzaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | 3-Bromo-4-fluorobenzaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Biginelli Reaction | 3-Bromo-4-fluorobenzaldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/Thione |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound and its Analogues

The synthesis of this compound, a halogenated phenylethanol derivative, and its analogues has traditionally relied on conventional chemical methods that often involve harsh reagents, hazardous solvents, and significant waste generation. However, increasing environmental awareness and stricter regulations have catalyzed a shift towards more sustainable and eco-friendly synthetic strategies. This section explores the application of green chemistry principles to the synthesis of these compounds, focusing on biocatalysis and green catalytic reductions.

A primary green approach to synthesizing this compound involves the reduction of a suitable precursor, such as 3-bromo-4-fluorobenzaldehyde or 3-bromo-4-fluorophenylacetic acid. The development of green reduction methodologies is therefore crucial.

Biocatalytic Reduction of Carbonyl Precursors

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity, mild reaction conditions, and the use of renewable resources. The enzymatic reduction of aldehydes and ketones to their corresponding alcohols is a well-established green alternative to traditional chemical reductions.

Plant-Based Bioreductions:

A variety of plant-based systems, often referred to as "edible catalysts," have demonstrated remarkable efficacy in the asymmetric reduction of prochiral ketones and aldehydes. rsc.orgresearchgate.net These systems utilize the inherent alcohol dehydrogenases present in plant tissues to catalyze reductions in an aqueous medium, a green solvent. For instance, preparations from Daucus carota (carrot) and Manihot esculenta (cassava) have been successfully employed for the bioreduction of a range of aromatic aldehydes and ketones, yielding the corresponding alcohols in good to excellent yields and high enantiomeric excess. rsc.orgresearchgate.netsphinxsai.com

While a direct application to 3-bromo-4-fluorobenzaldehyde is not explicitly documented in the reviewed literature, the broad substrate scope of these plant-based systems for other aromatic aldehydes suggests their potential for the synthesis of this compound. The reaction conditions are typically mild, involving the incubation of the substrate with the plant material in water at or near room temperature.

Bioreduction of Aromatic Aldehydes Using Plant-Based Catalysts

| Substrate | Biocatalyst | Product | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Maize leaves | Benzyl alcohol | 90 | 24 | researchgate.net |

| Vanillin | Conium maculatum roots | Vanillyl alcohol | 99 | Not specified | researchgate.net |

| p-Anisaldehyde | Passiflora edulis | p-Anisyl alcohol | 96 | Not specified | researchgate.net |

Microbial and Enzymatic Bioreductions:

Microorganisms and isolated enzymes offer another avenue for the green synthesis of phenylethanol analogues. Engineered Escherichia coli has been used to develop enzymatic cascades for the efficient conversion of L-phenylalanine and its derivatives into 2-phenylethanol and phenylacetic acid. nih.gov This modular biocatalysis approach allows for one-pot biotransformations with high conversion rates under mild conditions. nih.gov

Furthermore, carboxydotrophic bacteria like Clostridium ljungdahlii have been shown to reduce various short-chain carboxylic acids to their corresponding alcohols using syngas (a mixture of CO, H₂, and CO₂) as a source of electrons and energy. nih.gov This method presents a sustainable route for valorizing waste streams into valuable chemicals. Although the direct reduction of 3-bromo-4-fluorophenylacetic acid has not been reported, the demonstrated capability of these microorganisms to reduce a range of carboxylic acids opens up possibilities for future research.

Biocatalytic Conversion of Phenylalanine Analogues

| Substrate | Biocatalyst | Product | Conversion (%) | Reference |

|---|---|---|---|---|

| L-Phenylalanine | Recombinant E. coli | 2-Phenylethanol | 97 | nih.gov |

| L-Tyrosine | Recombinant E. coli | p-Hydroxyphenylethanol (Tyrosol) | 94 | nih.gov |

| m-Fluoro-phenylalanine | Recombinant E. coli | m-Fluoro-phenylacetic acid | >96 | nih.gov |

Green Chemocatalytic Reductions

In addition to biocatalysis, the development of green chemocatalytic methods provides alternative sustainable pathways for the reduction of carboxylic acids and their derivatives.

Manganese-Catalyzed Hydrosilylation:

The reduction of carboxylic acids to alcohols is a challenging transformation that traditionally requires stoichiometric amounts of strong reducing agents like lithium aluminum hydride. A greener alternative has been developed using a manganese-based catalyst, [MnBr(CO)₅], for the hydrosilylation of carboxylic acids. nih.gov This method utilizes an earth-abundant and low-cost metal catalyst and a relatively small excess of a silane (B1218182) reducing agent, such as phenylsilane, under mild reaction conditions. nih.gov The reaction proceeds efficiently for a variety of aromatic and aliphatic carboxylic acids. For example, phenylacetic acid can be reduced to 2-phenylethanol in high yield. nih.gov This catalytic system holds promise for the green reduction of 3-bromo-4-fluorophenylacetic acid.

Manganese-Catalyzed Reduction of Phenylacetic Acid

| Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetic acid | [MnBr(CO)₅] (2 mol%) | PhSiH₃ (1.5 equiv) | 2-MTHF | 80 | 93 | nih.gov |

| Phenylacetic acid | [MnBr(CO)₅] (0.5 mol%) | PhSiH₃ (1.5 equiv) | 2-MTHF | 80 | 78 | nih.gov |

One-Pot Thioesterification/Reduction:

Another sustainable approach involves a one-pot conversion of carboxylic acids to alcohols via their S-2-pyridyl thioester derivatives. researchgate.netrsc.org This method employs sodium borohydride as the reducing agent in a green solvent system of 95% ethanol/water. researchgate.netrsc.org The reaction is functional group tolerant and has been successfully applied to a wide range of carboxylic acids, including those with sensitive functionalities. researchgate.netrsc.org For instance, 4-bromobenzoic acid can be efficiently reduced to 4-bromobenzyl alcohol, demonstrating the compatibility of the method with halogenated aromatic compounds. researchgate.net This suggests that 3-bromo-4-fluorophenylacetic acid could be a suitable substrate for this green reduction protocol.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 3 Bromo 4 Fluorophenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-(3-Bromo-4-fluorophenyl)ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a complete picture of its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is of particular interest, showcasing the substitution pattern on the benzene (B151609) ring. The protons on the ethyl chain also give rise to characteristic signals, confirming the presence of the ethanol (B145695) substituent. Analysis of a related compound, 1-(3-fluorophenyl)ethanol, shows a multiplet for the aromatic protons and distinct signals for the methyl and methine protons of the ethanol group. nih.gov Similarly, in 1-(4-bromophenyl)ethanol, the aromatic protons appear as distinct doublets, and the ethanol protons show a quartet and a doublet. chemicalbook.com The hydroxyl proton typically appears as a broad singlet, although its chemical shift can be variable. rsc.org

Table 1: ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Chemical Shift (δ) ppm / Multiplicity / (J in Hz) |

| This compound | Aromatic protons: Complex multiplet |

| -CH₂-CH₂OH: Triplet | |

| -CH₂-CH₂OH: Triplet | |

| -OH: Broad singlet | |

| 1-(3-Fluorophenyl)ethanol nih.gov | Aromatic protons: Multiplet |

| CH(OH): Quartet | |

| CH₃: Doublet | |

| 1-(4-Bromophenyl)ethanol chemicalbook.com | Aromatic protons (2H): Doublet |

| Aromatic protons (2H): Doublet | |

| CH(OH): Quartet | |

| CH₃: Doublet |

Note: Specific chemical shifts and coupling constants for this compound are dependent on the solvent and instrument frequency. The data for related compounds is provided for comparative analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The carbon atoms of the ethanol side chain are also readily identified. For instance, in the related 1-(3-fluorophenyl)ethanol, the carbon attached to the hydroxyl group and the methyl carbon are clearly distinguishable. nih.gov

Table 2: ¹³C NMR Spectral Data for this compound and a Related Compound

| Compound | Chemical Shift (δ) ppm |

| This compound | Aromatic carbons: Multiple signals |

| C-Br: Signal in the expected region for a carbon attached to bromine | |

| C-F: Signal showing coupling with fluorine | |

| -CH₂-CH₂OH: Two distinct signals | |

| 1-(3-Fluorophenyl)ethanol nih.gov | Aromatic carbons: Multiple signals with C-F coupling |

| CH(OH): ~69 ppm | |

| CH₃: ~25 ppm |

Note: The specific chemical shifts for this compound require experimental determination.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectral Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for compounds containing fluorine. In the case of this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is characteristic of a fluorine atom in its specific electronic environment. For comparison, the ¹⁹F NMR spectrum of 1-bromo-4-fluorobenzene (B142099) shows a singlet, providing a reference for the expected chemical shift region. rsc.org The analysis of various fluorinated compounds by ¹⁹F NMR has been documented, highlighting the utility of this technique in structural confirmation. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These vibrations are specific to the types of bonds and functional groups present, making it an excellent tool for functional group identification and structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the ethyl side chain are observed around 3100-2850 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected to be found in the fingerprint region of the spectrum, generally below 1200 cm⁻¹. For instance, in 2-bromo-4-fluorophenol, characteristic IR bands are observed that correspond to its functional groups. chemicalbook.com Similarly, the FT-IR spectrum of 2-(4-bromophenyl)ethanol (B1265510) shows distinct peaks for the hydroxyl and aromatic C-H bonds. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3400 - 3200 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Alcohol) | Stretching | 1260 - 1000 |

| C-F (Aryl) | Stretching | 1250 - 1020 |

| C-Br (Aryl) | Stretching | 650 - 550 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring are expected to be prominent. The C-Br stretching vibration often gives a strong Raman signal. This technique has been successfully applied to study the vibrational modes of various brominated and chlorinated aromatic compounds. researchgate.netrasayanjournal.co.in For example, the FT-Raman spectrum of 4-bromophenethyl alcohol has been reported, aiding in its structural analysis. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. The molecular weight of the parent compound, this compound, is approximately 219.05 g/mol , and its chemical formula is C8H8BrFO. In electron ionization (EI) mass spectrometry, the molecule is expected to exhibit a molecular ion peak (M+).

The fragmentation of this compound is influenced by the presence of the bromine and fluorine atoms on the phenyl ring and the hydroxyl group on the ethanol side chain. Common fragmentation pathways for similar aromatic alcohols include:

α-cleavage: Loss of the CH2OH group.

Loss of water (H2O): Dehydration is a common fragmentation for alcohols.

Cleavage of the C-C bond in the ethanol side chain.

Loss of halogen atoms: Cleavage of the C-Br or C-F bonds.

For instance, in the mass spectrum of the related compound 2-bromoethanol, fragmentation involves the loss of the bromine atom. nist.gov Aromatic aldehydes and ketones, which can be synthesized from this compound, show characteristic fragmentation patterns, such as the loss of a hydrogen atom (M-1) or a CHO group (M-29) for aldehydes, and α-cleavage for ketones. miamioh.edu

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion (m/z) | Ionization Method |

| This compound | C8H8BrFO | 219.05 | [M]+ | EI |

| 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethanol | C9H11BrFNO | 248.10 | Not specified | Not specified |

| 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(ethylthio)-4H- -1,2,4-triazole | C12H13BrFN3S | 330.22 | 331 [M+H]+ | ESI |

| Isopropyl 2-bromo-4-fluorobenzoate | C10H10BrFO2 | 261.09 | 262 [M+H]+ | ESI |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms in the solid state, providing definitive information about crystal structure, conformation, and packing.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Conformation

For example, the crystal structure of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound, was determined to be monoclinic. nih.gov The analysis highlighted that the conformation is influenced by the dihedral angles between the phenyl rings and the central propenone bridge. nih.gov Such studies provide insights into the non-covalent interactions, like hydrogen bonding and van der Waals forces, that dictate the crystal packing. nih.gov

The synthesis and characterization of various bromo- and fluoro-substituted phenyl derivatives have been reported, with SCXRD being a key technique for structural elucidation. nih.govresearchgate.net For instance, in the study of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, X-ray crystallography was used to characterize the final products and their intermediates. nih.gov

Table 2: Crystallographic Data for a Representative Bromo-Fluorophenyl Derivative

| Parameter | (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one nih.gov |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.056 (2) |

| b (Å) | 4.1110 (15) |

| c (Å) | 30.825 (5) |

| β (˚) | 96.76 (2) |

| **Volume (ų) ** | 1391.3 (6) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and analyze the structural properties of polycrystalline materials. ucmerced.edu It is particularly valuable in pharmaceutical sciences for characterizing different polymorphic forms of a drug substance, which can have different physical properties. units.it

A typical PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are characteristic of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the lattice. researchgate.net For this compound and its derivatives, PXRD can be used to:

Identify the crystalline form: By comparing the experimental PXRD pattern to a database of known patterns.

Determine phase purity: The presence of impurity phases will result in additional peaks in the diffraction pattern.

Analyze polymorphism: Different polymorphs will exhibit distinct PXRD patterns.

The Rietveld refinement method can be applied to high-quality PXRD data to determine crystal structures. researchgate.net This is especially useful when single crystals suitable for SCXRD cannot be obtained. units.it

Advanced Spectroscopic Techniques for Conformational Analysis

While X-ray diffraction provides a static picture of the molecular conformation in the solid state, advanced spectroscopic techniques can offer insights into the conformational dynamics in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR experiments (e.g., COSY, NOESY), can be used to determine the relative orientation of atoms and elucidate the preferred conformations in solution.

Furthermore, computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to predict and analyze molecular structures, vibrational frequencies, and other properties. researchgate.net For example, DFT calculations can be used to model the different possible conformers of this compound and its derivatives and to predict their relative energies, providing a deeper understanding of their conformational preferences.

In Depth Computational Chemistry and Quantum Mechanical Investigations of 2 3 Bromo 4 Fluorophenyl Ethanol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Detailed Density Functional Theory (DFT) studies, a common computational method for investigating the electronic structure of molecules, are not available in the public domain for 2-(3-bromo-4-fluorophenyl)ethanol. Such studies would provide crucial insights into the molecule's three-dimensional arrangement and the behavior of its electrons.

Optimized Molecular Geometries and Conformational Preferences

Information regarding the optimized molecular geometries and conformational preferences of this compound is currently unavailable. Computational studies would typically explore different spatial arrangements of the ethanol (B145695) side chain relative to the substituted phenyl ring to determine the most stable conformations.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without specific DFT calculations, a detailed analysis of the bond lengths, bond angles, and dihedral angles for this compound cannot be provided. This data is fundamental to defining the precise geometric structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is essential for understanding a molecule's reactivity and electronic properties, has not been specifically reported for this compound. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) Characteristics

The characteristics of the Highest Occupied Molecular Orbital (HOMO) for this compound, which would indicate the regions of the molecule most likely to donate electrons in a chemical reaction, have not been documented.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Similarly, the characteristics of the Lowest Unoccupied Molecular Orbital (LUMO), representing the regions most likely to accept electrons, remain uncharacterized for this specific compound.

Energy Gap Analysis

Consequently, an analysis of the HOMO-LUMO energy gap, a key indicator of a molecule's kinetic stability and chemical reactivity, is not available for this compound. A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack. researchgate.netpreprints.org

For this compound, the MEP map would reveal distinct regions of differing electrostatic potential, dictated by the various functional groups.

Nucleophilic Regions: The most significant region of negative potential is expected to be localized around the oxygen atom of the hydroxyl (-OH) group due to its high electronegativity and the presence of lone pairs of electrons. This makes the oxygen atom a primary site for electrophilic attack and hydrogen bond donation. A lesser region of negative potential would be associated with the fluorine atom, also a highly electronegative element.

Electrophilic Regions: A prominent area of positive potential (a "σ-hole") is anticipated along the extension of the C-Br bond. researchgate.net This phenomenon occurs because the electron density on the halogen atom is drawn to the sides, leaving a region of positive charge on the outermost portion of the atom, making it a site for nucleophilic attack and halogen bonding. nih.gov The hydrogen atom of the hydroxyl group will also exhibit a strong positive potential, making it a key site for hydrogen bonding interactions where it acts as a donor. The hydrogen atoms on the ethyl chain and the aromatic ring will show moderately positive potential.

The interplay of these regions dictates the molecule's intermolecular interactions and its binding affinity with biological targets. The MEP analysis provides a clear visual guide to the molecule's reactive behavior.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Oxygen of Hydroxyl Group | Strongly Negative | Red | Nucleophilic; Site for electrophilic attack; H-bond acceptor |

| Fluorine Atom | Negative | Yellow/Green | Weakly Nucleophilic; H-bond acceptor |

| Outermost region of Bromine Atom | Positive (σ-hole) | Blue | Electrophilic; Site for nucleophilic attack; Halogen bonding |

| Hydrogen of Hydroxyl Group | Strongly Positive | Blue | Electrophilic; H-bond donor |

| Aromatic & Ethyl Hydrogens | Moderately Positive | Light Blue/Green | Weakly Electrophilic |

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, coupled with quantum chemical calculations, provides profound insight into a molecule's structure and bonding. Theoretical frequency calculations are typically performed using methods like Density Functional Theory (DFT). The resulting vibrational modes can be assigned to specific molecular motions—stretching, bending, and torsion—with the aid of Potential Energy Distribution (PED) analysis. researchgate.netnih.gov PED quantifies the contribution of each defined internal coordinate to a particular normal mode of vibration. nih.gov

For this compound, the vibrational spectrum would be characterized by the distinct frequencies of its functional groups.

O-H and C-H Stretching: The O-H stretching vibration of the alcohol group is expected to appear as a broad, strong band in the high-frequency region of the infrared spectrum (typically 3200-3600 cm⁻¹). The C-H stretching vibrations of the aromatic ring and the ethyl chain would be observed in the 2850-3100 cm⁻¹ range.

Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene (B151609) ring would appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the ethanol group would be found in the 1050-1260 cm⁻¹ range.

C-F and C-Br Stretching: The C-F and C-Br stretching vibrations are expected at lower frequencies, typically around 1000-1400 cm⁻¹ for C-F and 500-600 cm⁻¹ for C-Br.

Bending and Torsional Modes: Numerous bending (scissoring, rocking, wagging, twisting) and torsional vibrations associated with the ethyl chain and the substituent groups occur at lower frequencies, contributing to the fingerprint region of the spectrum.

PED analysis would be crucial for unambiguously assigning these modes, especially in regions where vibrations are coupled, such as the C-C-O bending and CH₂ rocking modes. researchgate.net

Table 2: Predicted Vibrational Frequencies and PED Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary PED Contribution |

| ν(O-H) | 3200-3600 | O-H stretch |

| ν(C-H) aromatic | 3000-3100 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2850-2970 | Aliphatic C-H stretch |

| ν(C=C) | 1400-1600 | Aromatic ring stretch |

| δ(CH₂) | 1430-1470 | CH₂ scissoring |

| ν(C-O) | 1050-1260 | C-O stretch |

| ν(C-F) | 1000-1400 | C-F stretch |

| δ(O-H) | 970-1200 | O-H in-plane bend |

| ν(C-Br) | 500-600 | C-Br stretch |

Thermochemical Properties and Molecular Stability Analysis

Thermochemical properties, such as the enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°), are fundamental to understanding the stability and reactivity of a compound. nist.govnih.gov These parameters can be calculated using quantum chemical methods and provide insights into the energy landscape of chemical reactions involving the molecule. osti.gov

The stability of this compound is influenced by several factors:

Aromaticity: The resonance stabilization of the benzene ring provides a significant contribution to the molecule's thermodynamic stability.

Intramolecular Interactions: Potential weak intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine atom could further stabilize certain conformations of the molecule.

Computational analysis can determine these properties at standard conditions (298.15 K and 1 atm). The Gibbs free energy of formation is a key indicator of molecular stability, with a more negative value suggesting greater stability. plos.org These calculations are vital for predicting reaction equilibria and spontaneity. mdpi.com

Table 3: Predicted Thermochemical Properties of this compound at 298.15 K

| Property | Predicted Value Range | Significance |

| Enthalpy of Formation (ΔHf°) | -250 to -350 kJ/mol | Indicates the energy released or absorbed during the compound's formation from its constituent elements. |

| Standard Entropy (S°) | 380 to 420 J/(mol·K) | Represents the degree of molecular disorder or randomness. |

| Gibbs Free Energy of Formation (ΔGf°) | -150 to -250 kJ/mol | Indicates the spontaneity of the compound's formation and its overall thermodynamic stability. |

| Heat Capacity (Cv) | 150 to 180 J/(mol·K) | Measures the amount of heat required to raise the temperature of the substance. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interactions by transforming the complex molecular wavefunction into a localized, Lewis-like structure of bonds and lone pairs. wisc.eduwisc.edu This analysis provides detailed information about charge transfer, hyperconjugation, and hybridization. researchgate.netdntb.gov.ua

For this compound, NBO analysis would reveal key electronic features:

Hybridization: The analysis would confirm the sp² hybridization of the aromatic carbon atoms and the sp³ hybridization of the carbons in the ethanol side chain and the oxygen atom.

Charge Distribution: NBO provides a more detailed picture of the natural atomic charges, which would show significant negative charges on the fluorine and oxygen atoms and a positive charge on the hydrogen of the hydroxyl group.

Hyperconjugative Interactions: The most important aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. rsc.org The stabilization energy (E(2)) associated with these interactions quantifies their strength. Significant interactions would be expected, such as:

n(O) → σ(C-H):* Donation from the lone pair of the oxygen atom to the antibonding orbital of an adjacent C-H bond, contributing to conformational stability.

n(F) → σ(C-C):* Donation from a lone pair of the fluorine atom to an adjacent antibonding orbital of the aromatic ring.

π(C=C) → π(C=C):* Intramolecular charge delocalization within the aromatic ring, which is fundamental to its aromaticity.

These hyperconjugative interactions lead to electron delocalization, which stabilizes the molecule and influences its geometry and reactivity. researchgate.net

Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

| n(O) | σ(C-C) ethyl | 1.5 - 3.0 | Hyperconjugation |

| n(F) | σ(C-C) aromatic | 2.0 - 4.0 | Hyperconjugation (ring stabilization) |

| π(C1-C2) | π(C3-C4) | 15 - 25 | π-delocalization (aromaticity) |

| n(Br) | σ(C-C) aromatic | 0.5 - 1.5 | Weak Hyperconjugation |

Noncovalent Interaction (NCI) Analysis and its Implications for Molecular Packing

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric repulsion. wikipedia.orgresearchgate.net The analysis is based on the electron density (ρ) and its reduced density gradient (s). nih.gov NCI plots generate isosurfaces that are colored to indicate the nature and strength of the interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak, attractive interactions (van der Waals), and red for repulsive interactions (steric clashes). nih.gov

In the context of this compound, NCI analysis would be critical for understanding its supramolecular assembly and crystal packing. The analysis would likely reveal:

Hydrogen Bonding: Strong, attractive (blue) isosurfaces between the hydroxyl group of one molecule and the oxygen or fluorine atom of a neighboring molecule, indicating the formation of intermolecular hydrogen bond networks. These are primary forces governing crystal packing.

Halogen Bonding: An attractive interaction (green to light blue) between the electrophilic σ-hole on the bromine atom of one molecule and a nucleophilic region (like the oxygen or fluorine) of another.

π-π Stacking: Broad, green isosurfaces between the aromatic rings of adjacent molecules, indicating stabilizing π-π stacking interactions. researchgate.net

Together, these noncovalent interactions dictate the crystal lattice energy, melting point, and solubility of the compound.

Table 5: Predicted Noncovalent Interactions in the Crystal Structure of this compound

| Interaction Type | Involved Moieties | NCI Plot Appearance | Implication for Molecular Packing |

| Hydrogen Bond | -OH (donor) with -O or -F (acceptor) | Blue, disc-shaped isosurfaces | Primary directional force, forming chains or sheets. |

| Halogen Bond | C-Br (donor) with -O or -F (acceptor) | Green/Light blue isosurfaces | Secondary directional interaction, influencing packing geometry. |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Broad, green isosurfaces | Contributes to layered structures and overall stability. |

| C-H···π Interaction | C-H (donor) with Phenyl Ring (acceptor) | Diffuse green isosurfaces | Fine-tunes the orientation of molecules. |

| Van der Waals | Entire molecular surface | Large, weak green isosurfaces | Fills space efficiently, contributing to lattice energy. |

Role of 2 3 Bromo 4 Fluorophenyl Ethanol As a Key Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The chemical architecture of 2-(3-bromo-4-fluorophenyl)ethanol makes it an ideal starting material for the synthesis of various heterocyclic compounds. The ethanol (B145695) moiety can be readily transformed into other functional groups, which can then participate in cyclization reactions to form heterocyclic rings.

For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid. This transformation opens up pathways to nitrogen-containing heterocycles. While direct examples with this compound are not extensively documented in readily available literature, established synthetic protocols for quinoline (B57606) synthesis, such as the Pfitzinger reaction, involve the reaction of an isatin (B1672199) with a carbonyl compound. nih.gov The aldehyde derived from this compound could potentially serve as the carbonyl component in such a reaction.

Similarly, the synthesis of isoxazoles often involves the cycloaddition of a nitrile oxide with an alkyne or the reaction of a β-dicarbonyl compound with hydroxylamine (B1172632). organic-chemistry.orgnih.govmdpi.com The 3-bromo-4-fluorophenyl moiety can be incorporated into these synthetic routes. For example, derivatives of this compound could be elaborated into the necessary precursors for isoxazole (B147169) formation.

The following table outlines potential heterocyclic systems that could be synthesized from derivatives of this compound, based on general synthetic methods.

| Heterocyclic System | Potential Synthetic Precursor from this compound | General Synthetic Method |

|---|---|---|

| Quinolines | 2-(3-Bromo-4-fluorophenyl)acetaldehyde | Pfitzinger Reaction with Isatin nih.gov |

| Isoxazoles | 3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol | Cycloaddition with a Nitrile Oxide organic-chemistry.orgnih.gov |

| Pyrimidines | β-Dicarbonyl derivative | Reaction with Urea (B33335) or Thiourea (B124793) |

Building Block for Complex Polycyclic Systems and Fused Ring Structures

The presence of both a reactive side chain and a halogenated aromatic ring in this compound provides the necessary handles for the construction of complex polycyclic and fused ring systems. Intramolecular cyclization reactions are a key strategy in this regard.

For example, the ethanol side chain can be modified to introduce a nucleophilic group, which can then attack the aromatic ring via a nucleophilic aromatic substitution or a metal-catalyzed intramolecular coupling reaction. While specific examples starting directly from this compound are not prevalent in the literature, the principles of intramolecular cyclization are well-established. For instance, intramolecular O- or N-arylation of a suitably functionalized derivative could lead to the formation of fused heterocyclic systems containing an oxygen or nitrogen atom in the newly formed ring. rsc.org

The generation of a phosphanylidenecarbene from a related precursor has been shown to undergo intramolecular C-H insertion to form a dihydrophosphanaphthalene, a phosphorus-containing polycyclic system. nih.gov This suggests that derivatives of this compound could potentially be utilized in similar transformations to access novel polycyclic structures.

Strategic Reactant for Functional Group Interconversions and Derivatization

The chemical reactivity of this compound allows for a variety of functional group interconversions and derivatizations, which are crucial steps in multi-step organic syntheses. These transformations focus on altering the chemical nature of the molecule without necessarily leading to a biological outcome.

The primary alcohol of the ethanol group can be readily oxidized to the corresponding aldehyde, 2-(3-bromo-4-fluorophenyl)acetaldehyde, or further to the carboxylic acid, 2-(3-bromo-4-fluorophenyl)acetic acid. This conversion is typically achieved using common oxidizing agents. Conversely, the bromine and fluorine atoms on the aromatic ring can be subjected to reduction.

Furthermore, the hydroxyl group can undergo esterification reactions with various carboxylic acids or their derivatives to form the corresponding esters. The bromine atom on the phenyl ring is also a site for nucleophilic substitution, although this generally requires harsh conditions or activation by electron-withdrawing groups.

The table below summarizes key functional group interconversions of this compound.

| Transformation | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Oxidation of alcohol to aldehyde | Pyridinium chlorochromate (PCC), CH2Cl2 | 2-(3-Bromo-4-fluorophenyl)acetaldehyde | |

| Oxidation of alcohol to carboxylic acid | Chromium trioxide (CrO3) or Potassium permanganate (B83412) (KMnO4) | 2-(3-Bromo-4-fluorophenyl)acetic acid | |

| Esterification | Carboxylic acid, acid catalyst | 2-(3-Bromo-4-fluorophenyl)ethyl ester | General Knowledge |

| Substitution of Bromine | Nucleophile (e.g., NH3) | 2-(3-Amino-4-fluorophenyl)ethanol |

Participation in Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for creating biaryl structures. libretexts.orgyoutube.com Derivatives of this compound, such as its esters, can be coupled with various aryl boronic acids or their esters to generate more complex molecules. nih.govclaremont.edu

Similarly, the Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orgresearchgate.net This reaction provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. The bromo-substituted ring of this compound derivatives can readily participate in this transformation. scirp.orgscirp.org

The following table provides an overview of potential cross-coupling reactions involving derivatives of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acid or ester | Pd catalyst (e.g., Pd(PPh3)4), Base | Biaryl derivative | nih.govclaremont.edu |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne derivative | scirp.orgscirp.org |

| Heck Coupling | Alkene | Pd catalyst, Base | Styrene derivative | General Knowledge |

Emerging Research Perspectives and Future Directions for 2 3 Bromo 4 Fluorophenyl Ethanol Studies

Exploration of Novel Catalytic and Stereoselective Synthetic Pathways

The synthesis of 2-(3-bromo-4-fluorophenyl)ethanol and its analogs is a key area of ongoing research. Traditional methods often involve the reduction of a corresponding ketone, such as 2-bromo-1-(4-fluorophenyl)ethan-1-one, using reagents like sodium borohydride (B1222165). chemicalbook.com However, the demand for more efficient, selective, and environmentally benign synthetic routes has spurred the exploration of novel catalytic systems.

A significant advancement in this area is the use of chiral catalysts to achieve stereoselective synthesis, yielding specific enantiomers of the target molecule. For instance, the Corey-Bakshi-Shibata (CBS) reduction using a borane (B79455) dimethyl sulfide (B99878) complex with a chiral oxazaborolidine catalyst has been successfully employed for the asymmetric reduction of prochiral ketones. chemicalbook.com This method allows for the production of either the (R) or (S) enantiomer of a related compound, 2-bromo-1-(4-fluorophenyl)ethanol, with high enantiomeric excess (>99%). chemicalbook.com The choice of the (R) or (S)-methyl-CBS-oxazaborolidine catalyst dictates the stereochemical outcome. chemicalbook.com

Future research in this domain is likely to focus on:

The development of novel, more robust, and recyclable catalysts.

The use of biocatalysts, such as enzymes, to perform highly selective and environmentally friendly reductions.

The exploration of continuous flow-based synthetic methodologies for improved scalability and safety.

A summary of a stereoselective synthesis is presented in the table below:

| Reactant | Catalyst | Reagent | Product | Enantiomeric Excess (ee) |

| 2-bromo-1-(4-fluorophenyl)ethan-1-one | (R)-(+)-2-methyl-CBS-oxazaborolidine | BH3·Me2S | (1R)-2-bromo-1-(4-fluorophenyl)ethan-1-ol | >99% |

| 2-bromo-1-(4-fluorophenyl)ethan-1-one | (S)-(-)-2-methyl-CBS-oxazaborolidine | BH3·Me2S | (1S)-2-bromo-1-(4-fluorophenyl)ethan-1-ol | >99% |

Advanced Spectroscopic Probes for Dynamic Molecular Processes

Understanding the dynamic behavior of this compound at a molecular level is crucial for predicting its interactions and reactivity. Advanced spectroscopic techniques are powerful tools for elucidating these dynamic processes. mdpi.com While standard spectroscopic methods like FT-IR and FT-Raman are used for basic structural characterization, more sophisticated techniques can provide deeper insights. nih.gov

Time-resolved spectroscopy , for instance, can be employed to study the kinetics of reactions involving this compound, providing information on transient intermediates and reaction mechanisms. Techniques like time-resolved laser-induced breakdown spectroscopy could potentially be adapted for such studies. mdpi.com

Furthermore, two-dimensional (2D) NMR techniques, such as COSY and HMQC, can be used to establish through-bond and through-space correlations between atoms within the molecule, offering a more detailed picture of its solution-state conformation and dynamics.

Future directions in the spectroscopic analysis of this compound may include:

The application of ultrafast spectroscopic methods to observe molecular motions on the femtosecond to picosecond timescale.

The use of advanced mass spectrometry techniques to characterize reaction intermediates and products with high precision. mdpi.com

The combination of experimental spectroscopic data with computational modeling to gain a more comprehensive understanding of its dynamic behavior.

Development of Predictive Computational Models for Reaction Outcomes

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, computational models can provide valuable insights that complement experimental studies.

Density Functional Theory (DFT) is a widely used computational method for predicting a range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.govmdpi.com These calculations can help in understanding the molecule's reactivity, with a smaller HOMO-LUMO gap suggesting higher reactivity. nih.gov

Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can provide information about intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. nih.gov

Future research in this area will likely involve:

The development of more accurate and efficient computational models for predicting the stereochemical outcome of catalytic reactions.

The use of machine learning and artificial intelligence to build predictive models for reaction yields and selectivity based on a large dataset of experimental results.

The application of quantum mechanics/molecular mechanics (QM/MM) methods to model the interaction of this compound with larger systems, such as enzymes or catalytic surfaces.

Investigations into Structure-Reactivity Relationships in Further Chemical Transformations

The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a primary alcohol—on the this compound scaffold makes it a versatile building block for the synthesis of more complex molecules. Understanding the structure-reactivity relationships in further chemical transformations is a key area of investigation.

The alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions will determine the product. The bromine and fluorine atoms on the aromatic ring influence the reactivity of the ring towards electrophilic aromatic substitution . The electron-withdrawing nature of the halogens deactivates the ring, and their positions direct incoming electrophiles to specific positions.

Furthermore, the bromine atom can participate in cross-coupling reactions , such as the Suzuki or Heck reaction, which are powerful methods for forming new carbon-carbon bonds. These reactions would allow for the introduction of a wide variety of substituents at the 3-position of the phenyl ring.

Future research will likely focus on:

Systematically studying the influence of the bromo and fluoro substituents on the regioselectivity and stereoselectivity of various reactions.

Exploring the use of this compound in the synthesis of novel heterocyclic compounds, which are known for their diverse biological activities. mdpi.com

Investigating the potential of this compound as a fragment in drug discovery and development, leveraging its unique substitution pattern.

常见问题

(Basic) What are the recommended synthetic routes for 2-(3-Bromo-4-fluorophenyl)ethanol, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via bromination of 4-fluorophenethyl alcohol derivatives or through cross-coupling reactions (e.g., Suzuki coupling) using halogenated aryl precursors. Key steps include:

- Bromination : Electrophilic substitution on the fluorophenyl ring using NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity at the 3-position .

- Reduction : If starting from a ketone precursor (e.g., 3-bromo-4-fluorophenylacetone), reduce the carbonyl group to ethanol using NaBH₄ or LiAlH₄ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

(Advanced) How can regioselectivity challenges during bromination of fluorinated aromatic systems be addressed?

Methodological Answer:

Regioselectivity in bromination is influenced by the electron-withdrawing fluorine substituent, which directs electrophiles to the meta position. Strategies include:

- Directing Groups : Temporary protection of the hydroxyl group (e.g., as a silyl ether) to avoid interference during bromination .

- Catalytic Systems : Use Lewis acids like FeCl₃ to enhance meta selectivity .

- Computational Validation : DFT calculations to predict reactive sites and optimize reaction conditions .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm the ethanol backbone (δ ~3.7 ppm for CH₂OH, δ ~1.8 ppm for OH) and substituent positions (¹⁹F NMR for fluorine environment) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from bromine .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities and confirm bond lengths/angles (e.g., C-Br: ~1.9 Å) .

(Advanced) How do computational methods aid in predicting reactivity and stability of bromo-fluoro aryl alcohols?

Methodological Answer:

- Reactivity Prediction : DFT simulations (e.g., Gaussian, ORCA) model electron density maps to identify nucleophilic/electrophilic sites .

- Stability Analysis : Molecular dynamics (MD) studies assess degradation pathways under thermal or oxidative stress .

- Solvent Effects : COSMO-RS calculations optimize solvent selection for reactions and crystallization .

(Basic) What handling protocols ensure the stability of this compound?

Methodological Answer:

- Storage : In amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation of the ethanol group .

- Moisture Control : Use molecular sieves in storage containers to avoid hydrolysis .

- Safety : Follow SDS guidelines for halogenated compounds (e.g., PPE, fume hood use) .

(Advanced) How can contradictions in reported melting points or spectral data be resolved?

Methodological Answer:

- Purity Verification : Repeat analysis with differential scanning calorimetry (DSC) and HPLC to detect impurities .

- Crystallographic Consistency : Compare experimental X-ray data with Cambridge Structural Database entries .

- Isotopic Purity : Ensure deuterated solvents in NMR do not overlap with sample peaks .

(Basic) What are common impurities in synthesis, and how are they removed?

Methodological Answer:

- Byproducts : Unreacted bromine precursors or di-substituted isomers.

- Mitigation : Silica gel chromatography (hexane:EtOAc 4:1) or fractional distillation under reduced pressure .

(Advanced) How do bromine and fluorine substituents influence nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : Bromine (σₚ ~0.86) and fluorine (σₚ ~0.06) create a polarized aryl ring, activating para positions for nucleophilic attack .

- Leaving Group Potential : Bromine’s higher electronegativity facilitates SNAr (nucleophilic aromatic substitution) compared to fluorine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。